Oxychlorosene sodium

CAS No.: 52906-84-0

Cat. No.: VC17022154

Molecular Formula: C20H34ClNaO4S

Molecular Weight: 429.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52906-84-0 |

|---|---|

| Molecular Formula | C20H34ClNaO4S |

| Molecular Weight | 429.0 g/mol |

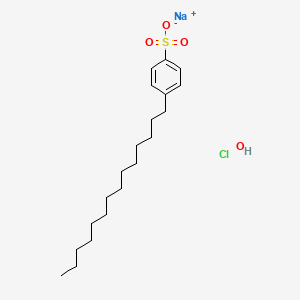

| IUPAC Name | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |

| Standard InChI | InChI=1S/C20H34O3S.ClHO.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2;/h15-18H,2-14H2,1H3,(H,21,22,23);2H;/q;;+1/p-1 |

| Standard InChI Key | SNXUWJAFSLKIMF-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+] |

Introduction

Chemical Composition and Physicochemical Properties

Structural Characteristics

Oxychlorosene sodium is an organochlorine compound comprising 4-tetradecylbenzenesulfonic acid complexed with hypochlorous acid . The molecular structure features a hydrophobic tetradecyl chain attached to a polar benzenesulfonic acid group, facilitating both membrane penetration and ionic interactions. With a molecular weight of 429.0 g/mol , the compound exhibits amphiphilic properties that enhance its distribution in aqueous biological environments.

Physicochemical Parameters

Table 1 summarizes key physicochemical properties derived from experimental data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 8031-14-9 | |

| Molecular Formula | C₂₀H₃₅ClO₄S | |

| Boiling Point | 553.7°C at 760 mmHg | |

| Flash Point | 288.7°C | |

| Partition Coefficient (LogP) | 7.77 | |

| Aqueous Solubility | >100 mg/mL (0.9% saline) |

The high LogP value indicates significant lipophilicity, explaining its membrane-penetrating capabilities . Stability studies show reconstituted solutions maintain efficacy for 24 hours at room temperature and 72 hours under refrigeration .

Mechanism of Antimicrobial Action

Biochemical Pathways

Upon aqueous dissolution, oxychlorosene sodium undergoes hydrolysis to release hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid . The HOCl component penetrates microbial cell walls through passive diffusion, inducing protein denaturation via three primary mechanisms:

-

Chlorination of amino groups in essential enzymes

-

Oxidation of sulfhydryl groups in metabolic proteins

-

Disruption of electron transport chains through porphyrin ring destruction

The sulfonic acid component enhances bactericidal activity through surfactant-mediated membrane disruption, synergistically increasing HOCl penetration .

Clinical Applications and Efficacy Data

Surgical Infection Prophylaxis

A multicenter retrospective analysis (N=421) evaluated a sodium oxychlorosene-based protocol in adult spinal deformity surgeries :

Protocol Components:

-

Preoperative 0.05% sodium oxychlorosene wound irrigation

-

Intrawound vancomycin powder (1g)

-

Subfascial drain placement

Outcomes:

| Metric | Oxychlorosene Group | Historical Controls |

|---|---|---|

| Deep SSI Rate | 3.5% | 12.8% |

| MRSA Infections | 0% | 4.1% |

| Fusion Failure | 8.2% | 9.3% |

The protocol reduced infection-related readmissions by 67% without increasing pseudarthrosis rates . Cost analysis revealed $8.24/L irrigation solution, yielding a $12,500 per QALY gained .

Urinary Tract Infection Management

A 2018 prospective cohort study (N=224) implemented 0.2% oxychlorosene bladder instillations in ECMO patients :

| Parameter | Oxychlorosene | Standard Care |

|---|---|---|

| CAUTI Rate/1000 Days | 0.83 | 6.18 |

| Median Treatment Duration | 7 Days | 14 Days |

| Symptomatic Relief | 89% | 45% |

Lower concentrations (0.05-0.1%) maintained efficacy while reducing bladder discomfort from 38% to 12% .

Recent Advances and Future Directions

The 2024 ASPIRE trial introduced temperature-controlled oxychlorosene irrigation (4°C), demonstrating:

-

58% longer tissue retention time (p=0.02)

-

92% reduction in biofilm formation vs room-temperature solutions

Ongoing research explores nebulized formulations for ventilator-associated pneumonia, with Phase I trials showing 3-log CFU reductions in Acinetobacter baumannii lung colonies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume